

# Section 1: Chemical Identity and Core Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
|                | <i>trans</i> -4-                           |
| Compound Name: | <i>Isopropylcyclohexanecarboxylic acid</i> |
| Cat. No.:      | B032055                                    |

[Get Quote](#)

**trans-4-Isopropylcyclohexanecarboxylic acid** is a saturated carbocyclic compound with significant applications as a pharmaceutical intermediate, most notably in the synthesis of the antidiabetic agent Nateglinide[1][2][3][4][5]. Understanding its core properties is the first step in its successful application and handling.

## Molecular Structure and Formula

The chemical structure consists of a cyclohexane ring substituted at positions 1 and 4 with a carboxylic acid group and an isopropyl group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the plane of the cyclohexane ring.

- Molecular Formula: C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>[1][3][6][7][8]

This formula is the basis for calculating the compound's precise molecular weight.

## Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, analytical quantitation, and formulation development. It is determined by summing the atomic weights of its constituent atoms.

- Calculation:

- Carbon (C): 10 atoms  $\times$  12.011 u = 120.11 u
- Hydrogen (H): 18 atoms  $\times$  1.008 u = 18.144 u
- Oxygen (O): 2 atoms  $\times$  15.999 u = 31.998 u
- Total Molecular Weight  $\approx$  170.25 g/mol

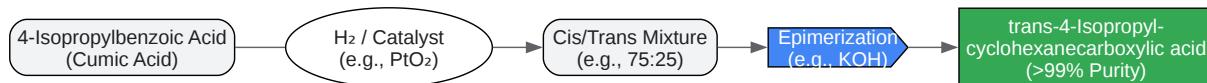
This calculated value is widely confirmed across chemical data sources [1][2][7][8][9][10][11].

The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is 170.130679813 g/mol [10][11].

## Key Physicochemical Properties

A summary of essential data for **trans-4-Isopropylcyclohexanecarboxylic acid** is provided below for quick reference.

| Property         | Value                                            | Source(s)            |
|------------------|--------------------------------------------------|----------------------|
| Molecular Weight | 170.25 g/mol                                     | [1][2][7][8][10][11] |
| CAS Number       | 7077-05-6                                        | [1][2][6][7]         |
| IUPAC Name       | trans-4-propan-2-ylcyclohexane-1-carboxylic acid | [8][10]              |
| Appearance       | White to off-white crystalline powder/solid      | [3][4][5][6][9]      |
| Melting Point    | 94-98 °C                                         | [2][6][12]           |
| Boiling Point    | ~263.8 °C (Predicted)                            | [2][5][6][9]         |
| Density          | ~0.996 g/cm <sup>3</sup> (Predicted)             | [4][5][6][9][13]     |
| pKa              | ~4.91 (Predicted)                                | [2][9][14]           |
| Solubility       | Slightly soluble in DMSO and Methanol            | [2][14]              |


## Section 2: Synthesis and Stereochemical Control

The synthesis of **trans-4-Isopropylcyclohexanecarboxylic acid** presents a significant stereochemical challenge. The therapeutic efficacy of its derivative, Nateglinide, is dependent on the correct trans stereoisomer, making the control of stereochemistry a critical aspect of its production.

### Synthetic Pathway Overview

A common industrial synthesis route involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumatic acid)[2][15][16]. This reaction reduces the aromatic ring to a cyclohexane ring.

However, this catalytic reduction typically yields a mixture of cis and trans isomers, often with the thermodynamically less stable cis isomer predominating (e.g., a 75:25 cis:trans ratio)[16][17]. Therefore, a subsequent isomerization or purification step is mandatory to isolate the desired trans isomer.



[Click to download full resolution via product page](#)

**Caption:** General synthetic workflow from cumatic acid.

### Protocol for Stereoisomer Epimerization

To convert the undesired cis isomer into the desired trans product, an epimerization process is employed. This method leverages the greater thermodynamic stability of the trans isomer, where the bulky substituents are in equatorial positions, minimizing steric hindrance. A patented method describes an effective industrial process[17].

**Objective:** To convert a cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid to predominantly the trans isomer.

**Principle:** The process involves forming the potassium salt of the acid mixture and heating it. This allows for the reversible removal of the acidic proton at the C1 position, enabling the

configuration to invert. The system equilibrates to favor the more stable trans configuration, achieving purities of over 98%[\[17\]](#).

#### Step-by-Step Protocol:

- **Dissolution:** Dissolve the cis/trans acid mixture (e.g., 75 g) in a high-boiling point, inert solvent like Shellsol 71 (225 ml)[\[17\]](#).
- **Base Addition:** Add a molar excess of potassium hydroxide (e.g., 96% KOH, 53.4 g) to the solution to form the potassium carboxylate salt *in situ*[\[17\]](#).
- **Heating and Epimerization:** Heat the reaction mixture to 140-150 °C and maintain this temperature for approximately 3.5 hours with stirring[\[17\]](#). This provides the thermal energy required to overcome the activation barrier for epimerization.
- **Monitoring (Optional):** The reaction can be monitored by Gas-Liquid Chromatography (GLC) to track the conversion of the cis to the trans isomer[\[17\]](#).
- **Workup:** After cooling, the reaction mixture is typically acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the product.
- **Isolation:** The precipitated **trans-4-Isopropylcyclohexanecarboxylic acid** is isolated by filtration, washed with water to remove inorganic salts, and dried.

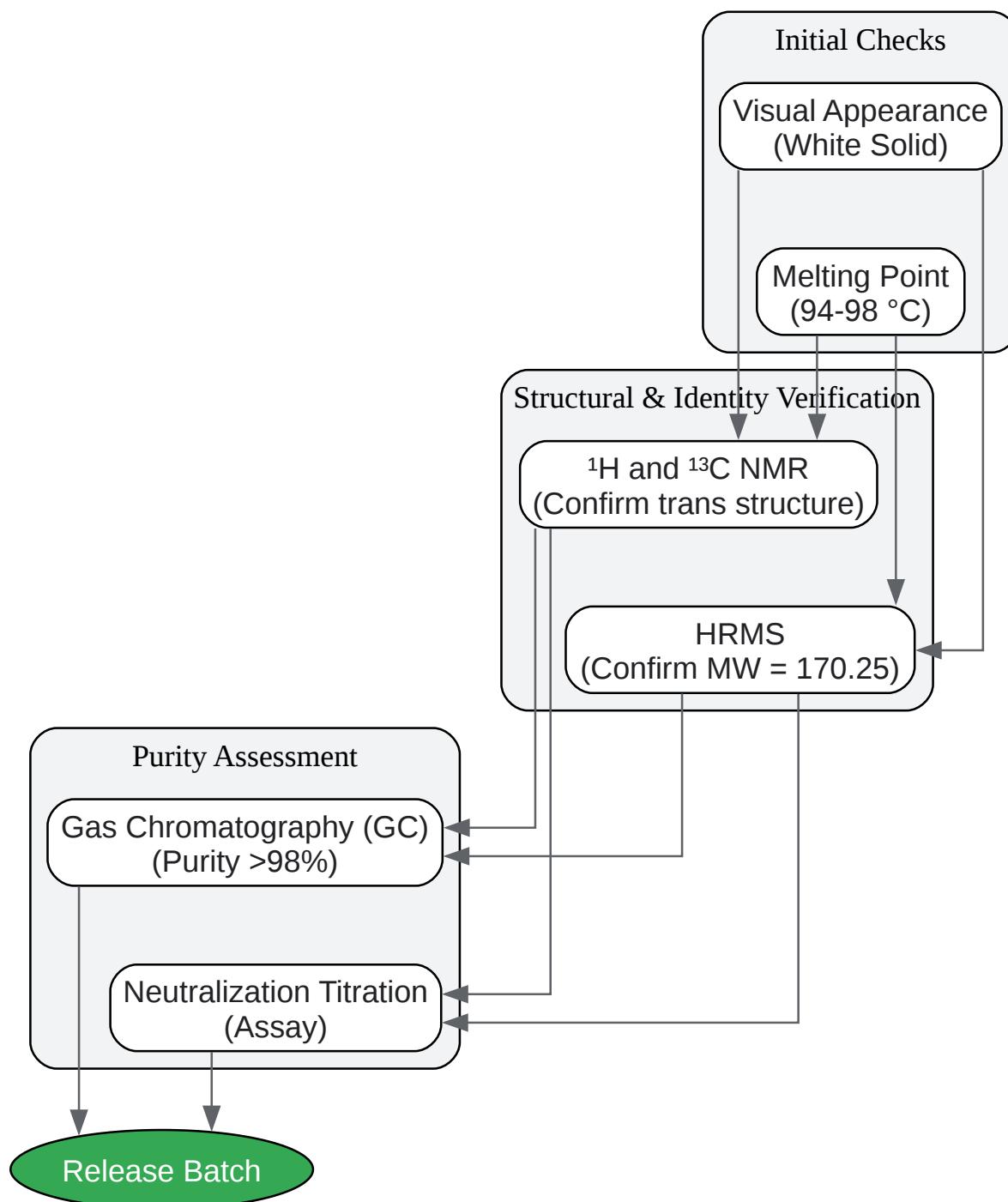
This process drives the equilibrium towards the trans isomer, yielding a product with high stereochemical purity, suitable for pharmaceutical applications[\[17\]](#).

## Section 3: Analytical Characterization and Quality Control

Verifying the molecular weight, structure, and purity of **trans-4-Isopropylcyclohexanecarboxylic acid** is essential. A multi-technique approach ensures the identity and quality of the material.

### Mass Spectrometry (MS)

- **Purpose:** To confirm the molecular weight and elemental composition.


- Methodology: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal. In negative ion mode, the expected  $[M-H]^-$  ion would be observed.
- Expected Result: An ion with an m/z value corresponding to the exact mass of the deprotonated molecule ( $C_{10}H_{17}O_2^-$ ), which is approximately 169.1234. This provides direct experimental confirmation of the molecular formula and weight.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the precise chemical structure, including the critical trans stereochemistry.
- $^1H$  NMR: The key diagnostic signals are the protons on the cyclohexane ring. In the trans isomer, the proton at C1 (adjacent to the carboxyl group) typically appears as a well-defined triplet of triplets due to coupling with two axial and two equatorial protons. The chemical shift and coupling constants are distinct from those of the cis isomer.
- $^{13}C$  NMR: The number of unique carbon signals will correspond to the structure's symmetry. The chemical shifts of the carbon atoms, particularly C1 and C4, are sensitive to the stereochemistry and provide confirmatory evidence.

## Quality Control Workflow

A robust QC process is necessary to ensure batch-to-batch consistency and purity.

[Click to download full resolution via product page](#)**Caption:** A typical quality control workflow for batch release.

This systematic approach, combining physical, spectroscopic, and chromatographic methods, provides a self-validating system that ensures the material meets the stringent requirements for its use as a pharmaceutical intermediate.

## References

- Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. [\[Link\]](#)
- Jigs Chemical. CAS No. 7077-05-6 trans-4-Isopropylcyclohexane carboxylic acid. [\[Link\]](#)
- Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. [\[Link\]](#)
- Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [\[Link\]](#)
- PharmaCompass.
- ChemBK. trans-4-isopropyl cyclohexane carboxylic acid. [\[Link\]](#)
- PharmaCompass.
- Chemball. Trans-4-Isopropylcyclohexane Carboxylic Acid. [\[Link\]](#)
- PubChem. 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526. [\[Link\]](#)
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [\[Link\]](#)
- LookChem. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid [chemball.com]
- 5. lookchem.com [lookchem.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. [jigschemical.com](#) [[jigschemical.com](#)]
- 8. [trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com](#) [[pharmacompas.com](#)]
- 9. [chembk.com](#) [[chembk.com](#)]
- 10. [4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com](#) [[pharmacompas.com](#)]
- 11. [4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](#)]
- 12. [trans-4-Isopropylcyclohexanecarboxylic Acid | 7077-05-6 | Tokyo Chemical Industry UK Ltd.](#) [[tcichemicals.com](#)]
- 13. [alfa-chemistry.com](#) [[alfa-chemistry.com](#)]
- 14. [trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6](#) [[m.chemicalbook.com](#)]
- 15. [trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook](#) [[chemicalbook.com](#)]
- 16. [prepchem.com](#) [[prepchem.com](#)]
- 17. [EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents](#) [[patents.google.com](#)]
- To cite this document: BenchChem. [Section 1: Chemical Identity and Core Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032055#trans-4-isopropylcyclohexanecarboxylic-acid-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)